molecular formula C15H24O B2625393 1-Methoxy-4-(octan-3-yl)benzene CAS No. 3307-21-9

1-Methoxy-4-(octan-3-yl)benzene

Cat. No.: B2625393
CAS No.: 3307-21-9
M. Wt: 220.356
InChI Key: TXWXNPSSSPQQFF-UHFFFAOYSA-N
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Description

1-Methoxy-4-(octan-3-yl)benzene, also known by its CAS number 3307-21-9, is an organic compound with the molecular formula C15H24O. This compound is characterized by a benzene ring substituted with a methoxy group and an octan-3-yl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(octan-3-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of anisole (methoxybenzene) with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(octan-3-yl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the alkyl side chain or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

    Nitration: Produces nitro derivatives such as 1-methoxy-4-(octan-3-yl)-2-nitrobenzene.

    Halogenation: Produces halogenated derivatives like 1-methoxy-4-(octan-3-yl)-2-chlorobenzene.

Scientific Research Applications

1-Methoxy-4-(octan-3-yl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(octan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles. This activation facilitates the formation of various substituted derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Lacks the alkyl side chain, making it less hydrophobic and less reactive in certain substitution reactions.

    1-Methoxy-4-(propyl)benzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.

    1-Methoxy-4-(butyl)benzene: Another similar compound with a different alkyl chain length, influencing its solubility and chemical behavior.

Uniqueness: 1-Methoxy-4-(octan-3-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for studying structure-activity relationships and for applications requiring specific hydrophobic interactions.

Properties

IUPAC Name

1-methoxy-4-octan-3-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-6-7-8-13(5-2)14-9-11-15(16-3)12-10-14/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWXNPSSSPQQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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